Deltonin
Overview
Description
Deltonin is a steroidal saponin extracted from the plant Dioscorea zingiberensis C.H. Wright. It has been widely utilized in traditional Chinese medicine due to its potent biological activities, particularly its anti-cancer properties. This compound has shown efficacy against various types of cancer, including colon cancer, breast cancer, and head and neck squamous carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltonin is primarily obtained from the rhizomes of Dioscorea zingiberensis through a series of extraction and purification processes. The extraction involves the use of solvents such as ethanol or methanol, followed by purification using techniques like silica gel chromatography, macroporous adsorption resin, and high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves the hydrolysis of steroidal saponins present in the rhizomes of Dioscorea zingiberensis. This process can be optimized using biotransformation methods involving microorganisms like Trichoderma harzianum, which enhance the yield of this compound while reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Deltonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, altering its functional groups.
Substitution: Various nucleophiles can be introduced to substitute specific groups in this compound, using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with enhanced or modified biological activities .
Scientific Research Applications
Deltonin has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other steroidal saponins and derivatives with potential pharmaceutical applications.
Biology: It is studied for its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.
Medicine: this compound has shown promise as an anti-cancer agent, particularly in enhancing the efficacy of chemotherapy drugs like cisplatin. .
Mechanism of Action
Deltonin exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Signal Transduction Inhibition: It inhibits key signaling pathways such as PI3K/AKT/mTOR and MAPK, which are involved in cell survival and proliferation.
Anti-inflammatory Effects: this compound modulates inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Deltonin is unique among steroidal saponins due to its specific structure and potent biological activities. Similar compounds include:
Dioscin: Another steroidal saponin from Dioscorea species, known for its anti-cancer and anti-inflammatory properties.
Paris Saponin I: Isolated from Rhizoma paridis, it exhibits strong anti-cancer effects by inducing apoptosis and inhibiting angiogenesis.
Diosgenin: A precursor for the synthesis of various steroidal drugs, diosgenin has been widely studied for its pharmacological activities
This compound stands out due to its ability to inhibit multiple signaling pathways and its potential to enhance the efficacy of existing chemotherapy drugs.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMGHNQGZIWHZ-YIKYYZBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319158 | |
Record name | Deltonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55659-75-1 | |
Record name | Deltonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55659-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deltonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deltonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y54R152I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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